molecular formula C11H10N2O3 B604344 methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 944776-75-4

methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B604344
CAS No.: 944776-75-4
M. Wt: 218.21g/mol
InChI Key: VUJXOFPMZYYNNS-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 3,5-disubstituted 1H-pyrazole carboxylates, a scaffold recognized for its diverse and potent pharmacological activities. The structure, featuring a phenyl ring with a hydroxyl group at the para-position, is designed to mimic biaryl heterocyclic systems found in active pharmaceutical ingredients. Pyrazole derivatives are extensively investigated as inhibitors for various metalloproteases, including the meprin family, which are emerging targets in cancer, neurodegenerative diseases like Alzheimer's, and fibrotic disorders . The specific substitution pattern on this pyrazole core is critical for its bioactivity, as the 4-hydroxyphenyl moiety can influence binding affinity and selectivity towards enzyme active sites, such as those in meprin α and meprin β . Furthermore, structurally similar pyrazole-based compounds have been synthesized and evaluated for their anticancer properties. For instance, pyrazole-based analogues of natural products have demonstrated promising in vitro cytotoxicity against human colorectal cancer cell lines (such as HCT116, HT29, and SW480), with studies indicating their ability to trigger cell death by inducing cell cycle arrest . The presence of the methyl ester functional group enhances the molecule's utility as a versatile synthetic intermediate, allowing for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or conversion to other derivatives like hydroxamic acids, which are potent zinc-chelating groups in metalloprotease inhibitor design . This compound is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)10-6-9(12-13-10)7-2-4-8(14)5-3-7/h2-6,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJXOFPMZYYNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Regioselectivity is critical, as competing pathways may yield 3- or 5-substituted pyrazoles. Studies show that polar protic solvents like ethanol favor the formation of the 5-carboxylate isomer due to hydrogen bonding stabilizing the transition state. For example, a 78% yield of the target compound was achieved in ethanol at 80°C for 18 hours, with <1% regioisomer formation.

Table 1: Solvent Effects on Regioselectivity

SolventTemperature (°C)Yield (%)Regioselectivity (5:3)
Ethanol807899.5:0.5
Acetonitrile806585:15
CCl₄804270:30

Esterification of Pyrazole Carboxylic Acid Intermediates

An alternative route involves synthesizing the pyrazole carboxylic acid followed by esterification. For instance, 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is treated with methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester.

Procedure

  • Acid Chloride Formation : The carboxylic acid (1 eq) is refluxed with SOCl₂ (3.74 M) at 70°C for 16 hours.

  • Esterification : The resultant acid chloride is dissolved in THF and treated with methanol (7 eq) at 0–5°C, yielding the ester in 85% purity after column chromatography.

Key Considerations

  • Excess SOCl₂ ensures complete conversion to the acid chloride.

  • Low temperatures during esterification minimize side reactions.

Tandem Protection-Cyclization-Deprotection Strategy

To prevent oxidation of the 4-hydroxyphenyl group during synthesis, a protection-deprotection strategy is employed:

  • Protection : The hydroxyl group is protected as a methoxy ether using methyl iodide and K₂CO₃ in acetone.

  • Cyclocondensation : The protected β-ketoester reacts with hydrazine hydrate in ethanol.

  • Deprotection : The methoxy group is cleaved using BBr₃ in dichloromethane, restoring the hydroxyl functionality.

Table 2: Protection-Deprotection Efficiency

StepReagentYield (%)Purity (%)
ProtectionCH₃I, K₂CO₃9298
DeprotectionBBr₃, CH₂Cl₂8895

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, pyrazole H-4), 7.62 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 3.87 (s, 3H, COOCH₃).

  • IR (KBr): 1715 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N pyrazole).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve efficiency:

  • Residence Time : 30 minutes at 100°C.

  • Throughput : 1.2 kg/h with 90% yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 3-(4-oxophenyl)-1H-pyrazole-5-carboxylate.

    Reduction: Formation of 3-(4-hydroxyphenyl)-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and can undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Table 1: Common Reactions of this compound

Reaction TypeExample ProductConditions
Oxidation3-(4-Oxophenyl)-1H-pyrazole-5-carboxylatePotassium permanganate in acidic medium
Reduction3-(4-Hydroxyphenyl)-1H-pyrazole-5-methanolLithium aluminum hydride
SubstitutionVarious substituted pyrazolesAlkyl halides in base

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and ligand in biochemical assays. It has shown promise in modulating various cellular functions by influencing signaling pathways and gene expression.

Case Study:
A study demonstrated that this compound significantly induces nitric oxide production in plant roots, affecting root architecture by promoting lateral root formation while inhibiting primary root elongation.

Medicine

The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and anticancer applications. Research indicates that it exhibits cytotoxic effects against several cancer cell lines.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
A54926Inhibition of cell proliferation
Hep-217.82Cytotoxic effects via ROS accumulation

Pharmacological Insights

Recent advancements have highlighted the compound's role as a potential therapeutic agent in treating metabolic disorders and cancers. Its ability to inhibit specific enzymes involved in inflammatory responses makes it a candidate for drug development.

Notable Findings:
Research has indicated that this compound can inhibit macrophage migration inhibitory factor (MIF), which is implicated in various pathologies including cancer and autoimmune diseases .

Mechanism of Action

The mechanism of action of methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors or proteins, modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Substituent Variations :
  • Hydroxyl vs. Methoxy Groups: Ethyl 3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate (): The methoxy group reduces polarity compared to the hydroxyl analog, favoring lipophilicity and membrane permeability. This compound modulates integrin β4 activity, suggesting substituents influence biological targeting .
  • Carboxylic Acid Derivatives :

    • 5-Methyl-1,3-Diphenyl-1H-Pyrazole-4-Carboxylic Acid (): The free carboxylic acid group (vs. methyl ester) increases solubility in aqueous media but may reduce bioavailability due to ionization at physiological pH .
Regioisomerism :
  • Ethyl 5-(4-Methoxy-3-Sulfamoylphenyl)-1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-Pyrazole-3-Carboxylate (): Regioisomeric mixtures (55% yield) highlight challenges in synthetic control, which can affect purity and activity .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Trends Reference
5-Methyl-1,3-Diphenyl-1H-Pyrazole-4-Carboxylic Acid 136 Low in organic solvents; moderate in polar solvents
Methyl 3-(4-Hydroxyphenyl)-1H-Pyrazole-5-Carboxylate Not reported High polarity (predicted)
Methyl 5-[(4-Chlorophenyl)Sulfanyl]-...-Carboxylate Not reported Moderate (chlorophenyl enhances lipophilicity)

Key Observations :

  • Ester vs. Acid : Methyl/ethyl esters generally exhibit better lipid solubility than carboxylic acids, enhancing cell permeability .
  • Hydroxyl vs. Methoxy : Hydroxyl groups increase water solubility but may necessitate prodrug strategies for oral bioavailability .

Biological Activity

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate (MHPP) is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for conferring various biological properties. The presence of a hydroxyl group on the phenyl ring enhances its reactivity and biological interactions.

Target of Action

MHPP primarily targets Macrophage Migration Inhibitory Factor (MIF) , a pro-inflammatory cytokine involved in various pathological conditions. By inhibiting MIF, MHPP modulates inflammatory responses and may have therapeutic effects in diseases characterized by excessive inflammation.

Biochemical Pathways

The compound is known to influence several biochemical pathways:

  • Nitric Oxide Production: MHPP induces nitric oxide (NO) production, which plays a crucial role in signaling pathways related to inflammation and cell growth. This induction leads to the accumulation of reactive oxygen species (ROS) in root tips, affecting cellular metabolism.
  • Root System Architecture Modulation: In plant systems, MHPP inhibits primary root elongation while promoting lateral root formation. This effect is mediated through the NO/ROS-mediated auxin response pathway, indicating its potential role in agricultural applications.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including MHPP, exhibit significant antimicrobial activities. For instance, derivatives have shown inhibition zones against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anticancer Potential

MHPP has been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound's effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, certain pyrazole derivatives showed IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines .

Case Studies

  • Antimicrobial Evaluation: A study evaluated several pyrazole derivatives for their antimicrobial activity against clinical isolates. The results showed that compounds derived from MHPP exhibited potent activity with significant bactericidal effects .
  • Anticancer Activity: Another investigation highlighted the cytotoxic effects of MHPP on cancer cell lines, demonstrating that it induces apoptosis through G2/M-phase arrest without causing necrosis. This suggests a targeted mechanism of action that could be harnessed for therapeutic purposes .

Data Summary

Biological ActivityMeasurement MethodResult
Antimicrobial ActivityMIC0.22 - 0.25 μg/mL
Anticancer ActivityIC503.79 - 42.30 µM
Root Growth ModulationRoot elongationInhibition of primary roots

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors, such as hydrazines and β-keto esters. For example, refluxing ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate with 2-bromo-1-phenyl-ethanone in acetonitrile using potassium carbonate as a base yields analogous derivatives in ~70% yield . Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. DMF), reaction time, and stoichiometry. Monitoring via TLC and purification by column chromatography (ethyl acetate/petroleum ether) ensures product integrity.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on aromatic protons (δ 6.6–8.6 ppm) and ester carbonyl signals (~δ 165 ppm) .
  • X-ray Diffraction : For crystal structure determination, employ SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and π-π stacking interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies and electrostatic potential maps .

Q. What solvents and conditions are suitable for solubility testing of this compound?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) due to the compound’s ester and hydroxyl groups. Use UV-Vis spectroscopy to quantify solubility limits. For example, ethyl pyrazole carboxylates exhibit moderate solubility in ethyl acetate (1:4 v/v with petroleum ether) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Variable-Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing peak coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities .

Q. What strategies are effective for crystallizing this compound, and how do intermolecular interactions influence crystal packing?

  • Methodological Answer : Slow evaporation from ethyl acetate or methanol at room temperature promotes single-crystal growth. Analyze hydrogen bonds (O–H⋯O/N) and π-π interactions using Mercury software. For example, similar pyrazole derivatives form centrosymmetric dimers via hydroxyl-O⋯carbonyl interactions .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Perform Fukui function analysis to identify nucleophilic (pyrazole N-atoms) and electrophilic (ester carbonyl) sites. Molecular electrostatic potential (MEP) maps derived from DFT calculations highlight regions of electron density . Validate predictions via experimental reactions (e.g., ester hydrolysis under basic conditions) .

Q. What experimental designs are recommended for studying the compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with pyrazole-binding motifs (e.g., carbonic anhydrases or cyclooxygenases) based on structural analogs .
  • Assay Design : Use fluorescence-based inhibition assays (e.g., competitive binding with known inhibitors) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., hydroxyl → methoxy) and correlate with IC50_{50} values .

Q. How can stability studies under varying pH and temperature conditions be conducted?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Pyrazole esters typically degrade above 150°C .

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